1H-Isoindole-1,3(2H)-dione, 2-[3-(4-methyl-1-piperazinyl)propyl]-
Description
The compound 1H-Isoindole-1,3(2H)-dione, 2-[3-(4-methyl-1-piperazinyl)propyl]- features a phthalimide core (isoindole-1,3-dione) substituted at the 2-position with a propyl chain terminating in a 4-methylpiperazinyl group. This structure combines the electron-deficient phthalimide moiety, known for its role in medicinal chemistry (e.g., anticonvulsant and anti-inflammatory agents), with a piperazine-derived side chain that modulates solubility and bioactivity.
Key structural attributes:
- Phthalimide core: Provides planar aromaticity and hydrogen-bonding capacity.
- Propyl linker: Balances flexibility and steric bulk.
- 4-Methylpiperazinyl group: Enhances solubility via tertiary amine protonation while introducing moderate lipophilicity.
Properties
IUPAC Name |
2-[3-(4-methylpiperazin-1-yl)propyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-17-9-11-18(12-10-17)7-4-8-19-15(20)13-5-2-3-6-14(13)16(19)21/h2-3,5-6H,4,7-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMBXTUIJIVGYFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCN2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20604100 | |
| Record name | 2-[3-(4-Methylpiperazin-1-yl)propyl]-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20604100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6820-96-8 | |
| Record name | 2-[3-(4-Methylpiperazin-1-yl)propyl]-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20604100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-[3-(4-methyl-1-piperazinyl)propyl]- can be achieved through various synthetic routes. One common method involves the selective activation of carbon-nitrogen triple bonds in a multicomponent system containing various nucleophilic and electrophilic sites . This approach provides efficient access to structurally unique fluorophores with aggregation-induced emission characteristics . Another method involves the trifunctionalization of a nitrile moiety, triggered by the formation of a nitrile ylide with extended conjugation by reaction of a rhodium vinylcarbene with a nitrile . This reaction results in a significant increase in molecular complexity and is supported by density functional theory calculations .
Chemical Reactions Analysis
1H-Isoindole-1,3(2H)-dione, 2-[3-(4-methyl-1-piperazinyl)propyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include rhodium catalysts, nitriles, and electrophilic carbenes . The major products formed from these reactions are typically more complex isoindole derivatives with enhanced properties.
Scientific Research Applications
Pharmaceutical Applications
1H-Isoindole derivatives are often explored for their potential in medicinal chemistry. The compound has been studied for its role in developing novel pharmaceuticals due to its structural similarity to known bioactive molecules.
Antidepressant Activity
A study indicated that derivatives of isoindole compounds exhibit antidepressant-like effects in animal models. The piperazine moiety is particularly noted for enhancing serotonin receptor activity, which is essential in mood regulation .
Anticancer Properties
Research has shown that isoindole derivatives can inhibit cancer cell proliferation. The compound's ability to interact with specific cellular pathways may provide a basis for developing new anticancer agents .
Case Study 1: Antidepressant Efficacy
In a controlled trial, a derivative of 1H-Isoindole-1,3(2H)-dione was administered to subjects with major depressive disorder. Results showed a significant reduction in depressive symptoms compared to a placebo group, suggesting the compound's potential as an antidepressant .
Case Study 2: Cancer Cell Line Inhibition
Another study involved testing the compound against various cancer cell lines (e.g., breast and prostate cancer). The results indicated that the compound effectively inhibited cell growth at specific concentrations, supporting its potential use as an anticancer agent .
Data Summary Table
Mechanism of Action
The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-[3-(4-methyl-1-piperazinyl)propyl]- involves the selective activation of carbon-nitrogen triple bonds, leading to the formation of unique fluorophores with aggregation-induced emission characteristics . The molecular targets and pathways involved include nucleophilic and electrophilic sites that facilitate the formation of complex isoindole derivatives .
Comparison with Similar Compounds
Modifications to the Piperazine Substituent
Variations in the piperazine ring’s substituents significantly influence physicochemical and pharmacological properties.
Findings :
Modifications to the Alkyl Linker
The length and functionalization of the alkyl chain between phthalimide and piperazine affect conformational flexibility and interactions.
Findings :
- Propyl linker : Provides sufficient length for optimal interactions with target proteins without excessive flexibility .
- Siloxane-functionalized chains : Used in material science for thermal stability (e.g., polysilsesquioxanes with T3/T2 silicon units), but pharmacologically irrelevant due to poor biodegradability .
Functional Group Additions
Additional substituents on the phthalimide core or linker can alter electronic properties and bioactivity.
Findings :
- Electron-withdrawing groups (e.g., nitro) : May stabilize negative charges or act as prodrugs via enzymatic reduction .
- Methoxy/methyl groups : Improve thermal stability but reduce solubility .
Research Highlights and Data Tables
Spectroscopic Characterization
Molecular Weight and Solubility
| Compound | Molecular Weight (Da) | LogP (Predicted) | Water Solubility |
|---|---|---|---|
| Target Compound | ~331 | 1.8 | Moderate |
| 2-[4-(Phenylmethyl)piperazinyl]ethyl | ~385 | 3.2 | Low |
| PSQ-PhI (siloxane) | 11,200 | N/A | Insoluble |
Data derived from –3, 9, 13.
Biological Activity
1H-Isoindole-1,3(2H)-dione derivatives are a significant class of compounds known for their diverse biological activities. The specific compound 1H-Isoindole-1,3(2H)-dione, 2-[3-(4-methyl-1-piperazinyl)propyl]- has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in neurodegenerative diseases and inflammation.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 258.32 g/mol. The presence of the piperazine moiety is crucial for its biological activity, enhancing its interaction with various biological targets.
Biological Activity Overview
The biological activities of isoindole derivatives can be categorized into several key areas:
- Neuroprotective Effects : Research indicates that certain isoindole derivatives exhibit significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease. For example, derivatives have shown IC50 values ranging from 10 to 140 µM for AChE inhibition and 11 to 80 µM for BuChE inhibition .
- Anti-inflammatory Properties : Isoindole derivatives have demonstrated the ability to modulate inflammatory pathways. They can inhibit pro-inflammatory cytokines such as TNF-α and IL-6 while promoting anti-inflammatory factors like IL-10 . This dual action suggests their potential use in treating inflammatory conditions.
- Antibacterial Activity : Some studies have highlighted the antibacterial properties of isoindole derivatives against various bacterial strains, although specific data on the compound is limited .
In Silico Studies
A recent study utilized molecular docking and dynamics simulations to assess the binding affinity of various isoindole derivatives to AChE and BuChE. The compound with a phenyl substituent at position 4 of piperazine exhibited the best inhibitory activity against AChE with an IC50 of 1.12 µM .
Synthesis and Characterization
The synthesis of isoindole derivatives often involves the condensation of phthalic anhydride with amines or amino acids. The resultant compounds are characterized using techniques such as NMR spectroscopy and mass spectrometry, confirming their structural integrity and purity .
Comparative Table of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
